molecular formula C5H14ClNO B1608523 2-Propanol,1-(dimethylamino)-, hydrochloride (1:1) CAS No. 54541-47-8

2-Propanol,1-(dimethylamino)-, hydrochloride (1:1)

Cat. No. B1608523
CAS RN: 54541-47-8
M. Wt: 139.62 g/mol
InChI Key: JUSZROWIGBIXOS-UHFFFAOYSA-N
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Description

2-Propanol,1-(dimethylamino)-, hydrochloride (1:1), commonly known as DMAHCl, is a water-soluble, crystalline salt of dimethylamine and 2-propanol. It is commonly used in organic synthesis as a reagent for the preparation of amines, amides, and other organic compounds. DMAHCl is a versatile reagent, as it can be used in a variety of reactions, including alkylation, reduction, and condensation reactions. It is also used as a catalyst in the synthesis of heterocyclic compounds.

Scientific Research Applications

Antidepressant Potential

Research led by Clark et al. (1979) explored substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. The study focused on the compound's potent reserpine-prevention activity in mice, highlighting its significance in developing antidepressant drugs with minimal anticholinergic side effects (Clark et al., 1979).

CO2 Capture and Absorption

Cao et al. (2019) conducted a study on the mass transfer performance and correlation for CO2 absorption into aqueous 1-Dimethylamino-2-propanol (1DMA2P) solution in a PTFE hollow fiber membrane contactor. This research demonstrated the compound's efficacy in enhancing CO2 capture, a critical aspect of environmental management and greenhouse gas reduction (Cao et al., 2019).

Catalysis in Organic Synthesis

Liu et al. (2014) highlighted the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This study underscores the compound's utility in organic synthesis, offering an eco-friendly and efficient catalytic solution (Liu et al., 2014).

Drug Penetration Enhancement

Büyüktimkin et al. (1995) investigated 1-(N,N-Dimethylamino)-2-propanol dodecanoate (DAIPD) for its role in enhancing the transepidermal penetration of drugs like clonidine, hydrocortisone, and indomethacin. This research signifies the compound's potential in transdermal drug delivery systems, improving the efficacy of topical medications (Büyüktimkin et al., 1995).

Inkjet Printing and Conductive Patterns

Wu et al. (2011) demonstrated the application of AgNO3/1-Dimethylamino-2-propanol inks for inkjet printing of low-temperature cured silver patterns on polymer substrates. The study presents an innovative approach to fabricating conductive lines at low temperatures, critical for flexible electronics and wearable devices (Wu et al., 2011).

properties

IUPAC Name

1-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZROWIGBIXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83176-72-1
Record name 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83176-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70969776
Record name 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol,1-(dimethylamino)-, hydrochloride (1:1)

CAS RN

54541-47-8
Record name N,N-Dimethyl-2-hydroxypropylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54541-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxypropyl)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxypropyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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